Glucopyranoside, divicine-5, beta-D-

Description

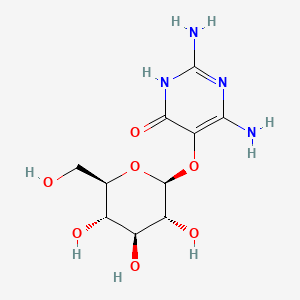

Structure

3D Structure

Properties

IUPAC Name |

2,4-diamino-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O7/c11-7-6(8(19)14-10(12)13-7)21-9-5(18)4(17)3(16)2(1-15)20-9/h2-5,9,15-18H,1H2,(H5,11,12,13,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNGTSCIQCLKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2=C(N=C(NC2=O)N)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

152-93-2 | |

| Record name | Vicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 244 °C | |

| Record name | Vicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution of Vicine

Taxonomic Distribution Across Plant Species

Vicine's presence varies significantly across different plant taxa, with a strong prevalence in faba beans and limited occurrence in other species.

Predominant Occurrence in Vicia faba

Vicine, along with its co-occurring compound convicine (B104258), is found almost solely in Vicia faba, commonly known as faba bean, fava bean, or broad bean helsinki.fi. These compounds are considered the main harmful constituents in faba bean helsinki.fifeedipedia.org. The total amount of vicine and convicine in ripened faba bean seeds is approximately 10 mg/g dry matter helsinki.fi. Studies have shown that the sum of vicine and convicine (V + C) in faba bean seeds can vary from about 0.3% to 1.4% of the dry matter openagrar.de. The levels of vicine and convicine in studied cultivars have been reported to range from 5.2–7.6 mg/g dry matter and 2.1–3.6 mg/g dry matter for vicine and convicine, respectively, within one growing year helsinki.fi. The ratio of vicine to convicine in faba bean seeds is approximately 2:1 researchgate.net.

Presence in Other Vicia Species

While Vicia faba is the predominant source, small amounts of vicine and convicine (< 0.1 mg/g) have also been detected in other species within the Vicia genus helsinki.fi. Species such as Vicia narbonensis have been reported to contain these compounds helsinki.fireading.ac.uk. Notably, Vicia bithynica has shown levels of vicine and convicine comparable to those found in Vicia faba helsinki.fi. Vicine was originally discovered in the common vetch (Vicia sativa), albeit in low quantities helsinki.fireading.ac.uk.

Documented Presence in Non-Vicia Genera

Beyond the Vicia genus, the occurrence of vicine is considered nearly unique researchgate.net. However, Momordica charantia, also known as bitter gourd or bitter melon, is reported as one of the few species outside of Vicia that contains vicine researchgate.netarccjournals.com. Early reports also suggested the presence of vicine in beet juice and peas wikipedia.org.

Spatiotemporal Localization within Plant Tissues

Vicine is distributed throughout the faba bean plant, with varying concentrations depending on the specific tissue and developmental stage.

Distribution in Seeds

Seeds are the primary storage location for vicine and convicine in Vicia faba, accumulating in the cotyledons during seed development and maturity arccjournals.comresearchgate.net. The highest concentrations of vicine and convicine are found in the seeds mdpi.com. The total amount of vicine and convicine in ripened seeds can reach up to 1% or more of the dry matter feedipedia.org. Mature dehulled faba beans have been shown to contain on average 0.73% vicine and 0.30% convicine on a dry matter basis researchgate.net. The glycosides appear to be associated with the protein bodies in the raw bean researchgate.net.

Presence in Vegetative Organs

Vicine and convicine are distributed over all plant parts of Vicia faba mdpi.com. They are present in roots, leaves, and shoots openagrar.dereading.ac.uk. Studies have quantified vicine and convicine in germinating seeds, stems, and roots at different developmental stages mdpi.com. While present in vegetative tissues, the concentrations are generally lower compared to seeds reading.ac.uk. For instance, vicine and convicine were not detected in mature leaves or flowers in one study, although L-dopa was found in these tissues researchgate.net. However, other research indicates their presence in shoots and roots of seedlings mdpi.com. The content of vicine and convicine in bean parts has been shown to range from 22.7 mg/100 g in the seedling stage to 46.8 mg/100 g in the pods stage at 139 days uobaghdad.edu.iquobaghdad.edu.iq. Vicine specifically ranged from 12.6 mg/100g in the seedling stage to 29 mg/100g in the pods stage at 139 days uobaghdad.edu.iquobaghdad.edu.iq.

Here is a data table summarizing some reported vicine concentrations in Vicia faba:

| Plant Part / Stage | Vicine Concentration (mg/g Dry Matter) | Source Type |

| Ripened Seeds | ~5 (highest concentration) | Research Finding mdpi.com |

| Ripened Seeds | 5.2–7.6 (in studied cultivars) | Research Finding helsinki.fi |

| Mature Dehulled Seeds | 7.3 (average) | Research Finding researchgate.net |

| Seedling Stage | 1.26 (mg/100g converted) | Research Finding uobaghdad.edu.iquobaghdad.edu.iq |

| Pods Stage (139 days) | 2.9 (mg/100g converted) | Research Finding uobaghdad.edu.iquobaghdad.edu.iq |

Note: Conversion from mg/100g to mg/g is a division by 10.

The distribution within the plant can also change with development. Older studies suggested that not all vicine and convicine found in vegetative tissues could originate solely from the seed, indicating potential de novo synthesis in young plants, including V. narbonensis and V. faba mdpi.com.

Developmental Dynamics of Accumulation

The accumulation of vicine in Vicia faba is a dynamic process that changes throughout the plant's development, with concentrations varying significantly between different plant tissues and growth stages. Vicine is synthesized during the seed filling stage and subsequently transported to and accumulated in the cotyledons of the seed. researchgate.netmdpi.com Mature seeds are the primary storage site for high concentrations of vicine. nih.govfeedipedia.orgmdpi.comresearchgate.netreading.ac.ukmdpi.com

During the physiological development of the faba bean plant, the content of vicine in vegetative tissues such as stems and roots tends to decrease with increasing plant age. mdpi.comresearchgate.net In germinating sprouts, vicine accumulates and shows high content, particularly in the epicotyl, at early stages of germination (e.g., 8 days after germination). mdpi.comresearchgate.net

Studies investigating the distribution of vicine in different plant parts at various growth stages have provided detailed findings. For example, one study analyzed vicine content in faba bean plants at seedling, vegetative, flowering, and ripening stages. Vicine was detected in stems and roots, with higher concentrations observed at the seedling stage compared to the ripening stage. mdpi.comresearchgate.net Neither vicine nor convicine were detected at detectable levels in immature or mature plant leaves or flowers in some studies. mdpi.comresearchgate.net However, other research indicates that vicine can be found in most tested vegetative tissues, although often at low amounts. mdpi.comreading.ac.uk

In pods, the content of vicine tends to decrease as the pods mature. mdpi.com Immature beans within the pods tend to accumulate vicine, while young pod hulls may contain only trace amounts. mdpi.com

Research has also shown that the concentration of vicine in seeds decreases rapidly as the seed develops. reading.ac.uk The highest concentration of vicine in seeds has been reported in young, fresh seeds with high moisture content, with a significant reduction in concentration occurring during seed development. reading.ac.uk

The biosynthesis of vicine is primarily attributed to the activity of specific genes, such as VC1, which is reported to be expressed in the seeds of faba bean plants. mdpi.combiorxiv.org The activity of this gene plays a major role in regulating the vicine phenotype. biorxiv.org Another gene, VC2, has been identified as contributing to residual vicine levels in low-vicine cultivars, indicating a more complex genetic regulation of vicine biosynthesis. biorxiv.org

Detailed research findings on vicine content in different plant parts at various growth stages are illustrated in the table below, compiled from available data.

| Plant Part | Growth Stage | Vicine Concentration (mg/g DW) | Source |

| Epicotyl | 8 days germination | 19.81 | mdpi.comresearchgate.net |

| Stem | Seedling stage | High (Decreases with age) | mdpi.comresearchgate.net |

| Stem | Ripening stage | Low (Decreases with age) | mdpi.comresearchgate.net |

| Root | Seedling stage | High (Decreases with age) | mdpi.comresearchgate.net |

| Root | Ripening stage | Low (Decreases with age) | mdpi.comresearchgate.net |

| Leaves | Immature/Mature | Not detected (in some studies) | mdpi.comresearchgate.net |

| Flowers | All stages | Not detected (in some studies) | mdpi.comresearchgate.net |

| Pods | Young pod hulls | Trace amounts | mdpi.com |

| Pods | Mature pods | Decreasing content | mdpi.com |

| Seeds | Young, fresh (high moisture) | Highest concentration | reading.ac.uk |

| Seeds | Mature | 0.13 – 10.80 | mdpi.com |

| Seeds | Mature | 6 – 14 g/kg (6-14 mg/g) | mdpi.com |

| Seeds | Mature | ~1% of dry matter | feedipedia.orgreading.ac.uk |

Note: Concentrations can vary based on genotype, environment, and measurement method.

Biosynthesis and Genetic Regulation of Vicine Accumulation

Identification and Characterization of Biosynthetic Genes

Recent studies have identified key genes responsible for initiating the vicine biosynthetic pathway in Vicia faba. These genes encode bifunctional proteins involved in riboflavin (B1680620) biosynthesis, highlighting the close relationship between these two metabolic processes. nih.govresearchgate.netnih.govreading.ac.ukfrontiersin.orgbiorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net

The VC1 Gene and its Role as a Bifunctional Riboflavin Protein (GTP Cyclohydrolase II, DHBPS)

The VC1 gene has been identified as a primary determinant of vicine and convicine (B104258) content in faba bean. azolifesciences.comau.dk It encodes a bifunctional riboflavin protein, meaning it possesses two distinct enzymatic activities. nih.govresearchgate.netfrontiersin.orgbiorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net These activities correspond to GTP cyclohydrolase II (GCHII) and 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS). biorxiv.orgresearchgate.net The GTP cyclohydrolase II domain of VC1 is particularly crucial as it catalyzes the initial and pivotal step in the vicine biosynthetic pathway. nih.govbiorxiv.orgresearchgate.net This step involves the conversion of the purine (B94841) nucleoside triphosphate GTP into an unstable intermediate, 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP). nih.govreading.ac.ukresearchgate.net This demonstrates that GTP is a precursor for vicine biosynthesis. nih.govresearchgate.netnih.govreading.ac.uk

Functional Domains and Enzymatic Activities within Riboflavin Biosynthesis

The bifunctional proteins encoded by VC1 and VC2 contain two key functional domains: RibA and RibB. biorxiv.orgresearchgate.net The RibA domain corresponds to GTP cyclohydrolase II (GCHII), while the RibB domain corresponds to 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS). biorxiv.orgresearchgate.net In the context of vicine biosynthesis, the GTP cyclohydrolase II activity of the RibA domain is directly responsible for catalyzing the conversion of GTP into the initial intermediate of the pathway. nih.govbiorxiv.orgresearchgate.net This highlights the crucial role of these specific enzymatic activities, originally associated with riboflavin production, in the biosynthesis of vicine.

Genetic Basis of Vicine Content Variation

The variation in vicine content observed among different faba bean genotypes is primarily attributed to genetic differences at the VC1 locus and, to a lesser extent, the VC2 locus. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net

Allelic Diversity and Mutations

Studies have revealed that VC1 exhibits multiple alleles. biorxiv.orgbiorxiv.orgresearchgate.net A key genetic factor contributing to low vicine content is a 2-base pair (bp) insertion within the VC1 gene. nih.govazolifesciences.comreading.ac.ukfrontiersin.orgbiorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netau.dkisaaa.org This insertion leads to a frameshift mutation and a premature stop codon, resulting in a non-functional or partially functional VC1 protein. frontiersin.orgbiorxiv.orgresearchgate.netau.dk Low-vicine cultivars typically carry this inactivating insertion in VC1. nih.govazolifesciences.comnih.govreading.ac.ukau.dk In contrast, high-vicine genotypes generally express the variant of VC1 lacking this insertion. frontiersin.org While this 2-bp insertion is a major determinant, other mutations within VC1, such as those in introns and exons, also contribute to the observed allelic diversity. biorxiv.orgresearchgate.net

Copy Number Variation and Expression Patterns of VC1

Research has shown that the VC1 locus exhibits multiple structural variants and copy number variations (CNVs). frontiersin.orgbiorxiv.orgbiorxiv.orgresearchgate.net Some genotypes can carry multiple copies of the VC1 gene. frontiersin.orgbiorxiv.orgresearchgate.netresearchgate.net Interestingly, the expression level of VC1 appears to be independent of its copy number. frontiersin.org In low-vicine genotypes, despite potentially carrying both functional and non-functional VC1 variants, only the variant with the inactivating 2-bp insertion is expressed, leading to the low-vicine phenotype. frontiersin.orgbiorxiv.org Conversely, high-vicine genotypes consistently express the VC1 variant without the insertion, even if they also carry the inserted variant in a non-expressed form. frontiersin.org This complex interplay between allelic variation, copy number, and expression patterns of VC1 is a key factor in determining the final vicine content in faba bean seeds.

Maternal Inheritance of Vicine Concentration Trait

The concentration of vicine and convicine in faba bean seeds is maternally determined luke.finih.govresearchgate.netresearchgate.net. This indicates that these compounds are synthesized in the maternal tissues, particularly the seed coat, and subsequently transported to the developing embryo where they accumulate luke.finih.govresearchgate.netmdpi.com. The embryo's genotype does not appear to have a direct effect on the vicine-convicine phenotype of the seed luke.fi.

Quantitative Trait Loci (QTL) Analysis and Associated Markers

Genetic studies, including Quantitative Trait Loci (QTL) analysis, have been instrumental in identifying genomic regions associated with vicine and convicine content in faba bean. A major QTL controlling vicine-convicine content, designated "VC1", has been consistently identified on chromosome 1 of the faba bean genome helsinki.fipulsedb.orguni-goettingen.de. This major locus is responsible for the bimodal pattern observed in the vicine-convicine phenotype biorxiv.org.

Early research placed the vc- locus, a single recessive gene responsible for lowered vicine-convicine concentration, within a specific interval on chromosome 1 nih.govpulsedb.orgcambridge.org. Fine mapping studies have further refined the genetic interval carrying the vc- locus nih.govuni-goettingen.de.

While the major VC1 locus on chromosome 1 has the most significant effect, minor-effect QTLs influencing vicine and convicine content have also been detected on other chromosomes, such as chromosome 4 and chromosome 5 helsinki.fi.

Molecular markers, particularly Single Nucleotide Polymorphisms (SNPs), linked to the vicine-convicine locus have been developed to facilitate breeding efforts pulsedb.orgreading.ac.uknih.gov. However, the development of reliable markers for the VC1 locus has been complicated by the multiallelic nature and copy number variations of the VC1 gene biorxiv.org. Conversely, SNPs within the VC2 gene have been suggested as a more reliable alternative for marker-assisted selection biorxiv.orgfrontiersin.org.

Molecular Mechanisms Regulating Gene Expression

Understanding the molecular mechanisms that regulate the expression of genes involved in vicine biosynthesis is crucial for controlling its accumulation in faba bean.

Transcriptional and Post-Transcriptional Regulation

Transcriptional and post-transcriptional regulation play a role in controlling gene expression levels, including those involved in metabolic pathways like vicine biosynthesis. While specific details on the post-transcriptional regulation of vicine biosynthetic genes in faba bean are still being elucidated, research on transcriptional regulation has begun to identify potential mechanisms.

Studies have identified regulatory SNPs associated with vicine and convicine content that are predicted to affect the binding sites of transcription factors (TFs) such as MYB4, MYB61, and SQUA nih.gov. This suggests that these transcription factors may be involved in regulating the expression of genes in the vicine biosynthetic pathway nih.gov.

The expression of VC1, the gene encoding a key enzyme in the pathway, shows significant variation among faba bean genotypes biorxiv.org. This differential expression contributes to the considerable variations observed in vicine and convicine content biorxiv.org. In low-vicine genotypes carrying an inactivating mutation in VC1, the gene is still transcribed, but the resulting transcript fails to produce a functional protein biorxiv.org.

Furthermore, the expression of VC1 appears to be independent of its copy number, despite the presence of multiple tandem gene duplications at the VC1 locus frontiersin.org. Low-vicine genotypes may carry both functional and non-functional variants of VC1, but only the non-functional variant with the insertion is expressed, leading to the low-vicine phenotype frontiersin.org. In contrast, high-vicine genotypes consistently express the functional variant frontiersin.org.

Gene Expression Profiling in Different Tissues and Developmental Stages

Gene expression profiling studies have provided insights into where and when the genes involved in vicine biosynthesis are active. These studies have confirmed that vicine and convicine are synthesized in maternal tissues, with high expression of VC1 observed in the seed coat nih.govarccjournals.comresearchgate.net.

Expression analysis has shown that VC1 expression levels are significantly higher than VC2 expression levels biorxiv.org. The contribution of VC2 to vicine regulation appears to be minor and becomes more apparent when VC1 is inactivated biorxiv.org.

While vicine and convicine accumulate in the cotyledons of mature seeds, they are synthesized during seed development, particularly during the seed filling stage arccjournals.commdpi.comhelsinki.fi. Gene expression profiling during seed development has revealed that the expression of VC1 is highest in whole seeds during the early seed-filling stage arccjournals.com. The enzyme activity associated with VC1 is low in young seeds, peaks in mature seeds, and decreases in older seeds arccjournals.com.

Studies have also investigated the presence of vicine and convicine in other tissues and developmental stages. While detected in germinating sprouts, young pod hulls, stems, and roots, vicine and convicine were not detected at significant levels in leaves or flowers of immature or mature plants mdpi.comnih.gov. This supports the primary role of maternal seed tissues in the accumulation of these compounds luke.finih.govresearchgate.netmdpi.com.

Strategies for Genetic Modification and Breeding Research

The understanding of vicine biosynthesis and its genetic control is being utilized to develop strategies for reducing vicine content in faba bean through genetic modification and breeding programs.

Marker-Assisted Selection in Plant Breeding Programs

Marker-assisted selection (MAS) is a key strategy employed in faba bean breeding programs to efficiently select for desirable traits, including low vicine and convicine content helsinki.fifrontiersin.orgfrontiersin.orgresearchgate.net. By using DNA markers linked to the genes controlling vicine accumulation, breeders can identify low-vicine genotypes at early stages without the need for time-consuming and costly biochemical analysis of seeds frontiersin.org.

The identification of the major VC1 locus and closely linked molecular markers has significantly advanced MAS for low vicine content pulsedb.orguni-goettingen.de. While markers targeting polymorphisms within VC1 have been used, their effectiveness can be limited by the gene's multiallelic nature and copy number variations biorxiv.org. The identification of reliable SNP markers within VC2 offers an alternative for MAS, particularly for the residual vicine content in low-vicine lines biorxiv.orgfrontiersin.org.

MAS allows for the selection of homozygous plants for the low-vicine trait in early generations, which helps in fixing the desired characteristic in subsequent generations reading.ac.uk. The availability and use of DNA markers for vicine-convicine content have increased confidence in MAS for faba bean improvement frontiersin.orgfrontiersin.org.

Genomic Approaches for Biosynthetic Pathway Elucidation

Genomic approaches have been instrumental in unraveling the genetic basis of vicine and convicine biosynthesis in faba bean, a process that has been challenging due to the plant's large genome size (approximately 13 Gbp) and the historical lack of a fully annotated reference genome. arccjournals.commdpi.comresearchgate.net

Quantitative Trait Locus (QTL) analysis has identified a major locus on chromosome 1 of the faba bean genome that is significantly associated with vicine and convicine content. researchgate.netbiorxiv.orghelsinki.fi Early studies using molecular markers flanking this locus provided initial insights, but the specific genes responsible remained elusive for some time. researchgate.netbiorxiv.org

Comparative genomics, particularly with the related species Medicago truncatula, which has a smaller and better-annotated genome, has aided in narrowing down candidate gene regions. mdpi.comresearchgate.nethelsinki.fi By aligning genetic maps and genomic sequences between the two species, researchers have been able to identify syntenic regions likely to harbor genes involved in vicine biosynthesis in faba bean. mdpi.comresearchgate.net

Transcriptome analysis, involving the sequencing and analysis of RNA from different faba bean tissues and genotypes, has been crucial for identifying genes actively expressed during vicine accumulation. nih.govhelsinki.firesearchgate.net By comparing gene expression profiles between high and low vicine-containing lines, researchers can pinpoint candidate genes potentially involved in the biosynthetic pathway or its regulation. nih.govhelsinki.fi For instance, gene expression analysis across various faba bean tissues revealed a strong correlation between the abundance of certain transcripts and vicine content. nih.gov

A pivotal breakthrough came with the identification of the VC1 gene as a key player in vicine and convicine biosynthesis. nih.govresearchgate.netbiorxiv.orgazolifesciences.comau.dk Genomic studies, combining gene-to-metabolite correlations, gene mapping, and genetic complementation, demonstrated that VC1 encodes a bi-functional riboflavin protein possessing GTP cyclohydrolase II activity. nih.govresearchgate.netbiorxiv.org This enzyme catalyzes the initial step in the pathway, converting GTP into an intermediate molecule that ultimately leads to the formation of vicine and convicine. nih.govbiorxiv.orgbiorxiv.org

Further genomic analysis of low vicine faba bean cultivars revealed that a 2-base pair (bp) insertion within the VC1 gene leads to a frameshift mutation and a premature stop codon, resulting in a loss of function for the encoded enzyme and significantly reduced vicine levels. nih.govbiorxiv.orgazolifesciences.combiorxiv.orgfrontiersin.org This insertion has been identified as the single known genetic source for the low vicine trait introgressed into various faba bean cultivars. nih.govazolifesciences.comau.dk

Despite the significant effect of the VC1 mutation, low vicine cultivars still exhibit residual levels of vicine and convicine, suggesting the involvement of other genes. biorxiv.orgbiorxiv.orgfrontiersin.org Recent genomic investigations have identified a novel Vicia faba riboflavin gene, VC2, which also possesses GTP cyclohydrolase II activity and contributes to these baseline levels. biorxiv.orgbiorxiv.org Gene expression analysis indicates that VC2 contributes a minor percentage (5-10%) of the total riboflavin gene transcripts in seeds, correlating with the residual vicine content in low VC1 function lines. biorxiv.orgbiorxiv.org

Genotyping-by-sequencing (GBS) has also been employed to identify single nucleotide polymorphisms (SNPs) associated with vicine and convicine content. mdpi.comnih.gov This high-throughput sequencing approach is particularly valuable for species with large genomes like faba bean, even in the absence of a complete reference genome. mdpi.com By analyzing SNPs in promoter regions, researchers can identify potential regulatory elements and transcription factors influencing the expression of genes involved in vicine biosynthesis. nih.gov Studies have identified regulatory SNPs that map to the syntenic region on Medicago truncatula corresponding to the major low vicine locus in faba bean, providing potential targets for future breeding strategies. nih.gov

The identification of multiple gene models encoding RIBA proteins (which include GTP cyclohydrolase II) in the Vicia faba genome, as revealed through homology mapping to reference genomes of high and low vicine cultivars, further underscores the complexity of the genetic regulation of this pathway. biorxiv.org Additionally, studies have shown that VC1 exhibits multiple alleles, structural variants, and copy number variations, although its expression appears to be independent of copy number. biorxiv.orgbiorxiv.orgfrontiersin.org Low vicine genotypes may carry both functional and non-functional variants of VC1, but only the variant with the inactivating insertion is expressed. frontiersin.org

These genomic approaches, including QTL mapping, comparative genomics, transcriptome analysis, gene identification and characterization (VC1, VC2), and SNP analysis, have significantly advanced the understanding of the genetic regulation and biosynthetic pathway of vicine and convicine in faba bean. nih.govmdpi.comresearchgate.netresearchgate.netbiorxiv.orghelsinki.fibiorxiv.orgfrontiersin.orgnih.gov The data generated from these studies provide a foundation for developing faba bean cultivars with reduced or eliminated vicine content through marker-assisted selection and other molecular breeding strategies. arccjournals.comresearchgate.netmdpi.combiorxiv.orgbiorxiv.orgfrontiersin.org

Data Table: Key Genes Identified in Vicine Biosynthesis

| Gene | Putative Function | Role in Vicine Biosynthesis | Associated Phenotype (Mutation) |

| VC1 | Bi-functional riboflavin protein (GTP cyclohydrolase II and DHBPS) | Catalyzes the initial step: conversion of GTP to an intermediate. nih.govresearchgate.netbiorxiv.org | Low vicine (2 bp insertion leading to loss of function) nih.govbiorxiv.orgazolifesciences.combiorxiv.orgfrontiersin.org |

| VC2 | Riboflavin protein (GTP cyclohydrolase II) | Contributes to residual vicine levels in low VC1 lines. biorxiv.orgbiorxiv.org | Minor effect on vicine content. biorxiv.orgbiorxiv.org |

| RIBA2 | GTP cyclohydrolase II homolog | Shares expression domains with VC1 and is a minor-effect candidate locus. frontiersin.org | Associated with vicine content (SNPs). frontiersin.org |

Biochemical Transformations and Metabolism of Vicine

Enzymatic Hydrolysis of Vicine to Aglycones

Vicine, a β-glycoside, is hydrolyzed to its aglycone, divicine, through the cleavage of the β-glycosidic bond linking the pyrimidine (B1678525) moiety to the glucose molecule. wikipedia.orghelsinki.fi This hydrolysis is a critical step in the conversion of the relatively inert vicine into the more reactive divicine. wikipedia.orgresearchgate.net

Role of β-Glucosidase in Aglycone Formation

β-Glucosidase enzymes play a significant role in the hydrolysis of vicine to divicine. helsinki.fiberkalahayati.org This enzyme can originate from various sources, including those naturally present in faba beans and those produced by microorganisms, particularly in the gastrointestinal tract or during food processing like fermentation. helsinki.finih.govoup.com Studies have demonstrated the effectiveness of commercial β-glucosidase (such as that from almonds) in producing divicine from vicine. helsinki.fi Microbial β-glucosidases from organisms like Lactobacillus plantarum, Fusarium graminearum, and Aspergillus oryzae have also been shown to hydrolyze vicine. nih.govoup.com

Kinetics and Conditions of Hydrolysis

The enzymatic hydrolysis of vicine is influenced by several factors, including enzyme concentration, incubation time, pH, and temperature. helsinki.fiuobaghdad.edu.iqfao.org Higher β-glucosidase concentrations and longer incubation periods generally lead to higher degrees of vicine hydrolysis. uobaghdad.edu.iqfao.org Studies investigating the stability of divicine produced by enzymatic hydrolysis have examined the effects of pH and temperature. For instance, divicine stability can be affected by pH, with varying stability observed at different pH levels and temperatures. fao.org Hydrolysis can occur under conditions relevant to food processing, although significant hydrolysis in faba bean suspensions without added enzyme or microbial fermentation is limited. helsinki.fi Optimizing conditions such as pH, temperature, enzyme activity, and incubation time is crucial for efficient enzymatic hydrolysis. helsinki.fi

Interactive Table 1: Factors Affecting Vicine Hydrolysis

| Factor | Effect on Hydrolysis | References |

| Enzyme Concentration | Higher concentration leads to higher hydrolysis. | uobaghdad.edu.iqfao.org |

| Incubation Time | Longer time leads to higher hydrolysis. | uobaghdad.edu.iqfao.org |

| pH | Influences the rate and stability of products. | helsinki.fifao.org |

| Temperature | Affects enzyme activity and product stability. | helsinki.fifao.org |

Aglycone Reactivity and Subsequent Biochemical Pathways

Upon hydrolysis, the aglycones divicine and isouramil are formed. wikipedia.orgresearchgate.net These compounds are significantly more reactive than their glycoside precursors and are involved in oxidative processes within biological systems. wikipedia.orggrantome.comresearchgate.net

Redox Cycling of Divicine and Isouramil

Divicine and isouramil can undergo redox cycling. scispace.comnih.govtandfonline.com This process involves the reversible oxidation of the reduced forms of these compounds to their semiquinone radicals and subsequently to oxidized forms, with the concomitant reduction of molecular oxygen. researchgate.netscispace.com This redox cycling can lead to the generation of reactive oxygen species. researchgate.netnih.govoup.com Studies have shown that divicine and isouramil readily auto-oxidize at neutral pH via a radical mechanism. capes.gov.brnih.gov Reduced glutathione (B108866) (GSH) can promote the redox cycling of these compounds, leading to GSH oxidation and hydrogen peroxide production. nih.govtandfonline.com

Formation of Reactive Oxygen Species

The redox cycling of divicine and isouramil results in the formation of reactive oxygen species (ROS), including superoxide (B77818) anion and hydrogen peroxide. researchgate.netnih.govoup.comeuropeanreview.org This generation of ROS is a key aspect of the biochemical activity of these aglycones. oup.comeuropeanreview.org The auto-oxidation of divicine in aerobic solutions has been shown to generate hydrogen peroxide. oup.com The formation of ROS can lead to oxidative stress within cells. researchgate.neteuropeanreview.orgresearchgate.net

Microbial Metabolism of Vicine

Microorganisms, particularly those in the gastrointestinal tract and those used in food fermentation, can metabolize vicine. wikipedia.orghelsinki.fi Intestinal microflora can hydrolyze vicine to divicine. wikipedia.orgmedchemexpress.com Certain bacterial strains, such as Lactobacillus plantarum and Streptococcus faeciens, have been shown to degrade vicine. nih.govoup.comnih.gov Fermentation processes utilizing lactic acid bacteria can lead to the hydrolysis and subsequent degradation of vicine and its aglycones. helsinki.firesearchgate.netcabidigitallibrary.orgnih.gov Research indicates that fermentation can significantly reduce the levels of vicine and convicine (B104258), although the efficiency depends on the specific microbial strains and fermentation conditions used. helsinki.firesearchgate.net Complete degradation of the aglycones during fermentation has also been observed in some studies. researchgate.netcabidigitallibrary.org

Interactive Table 2: Microbial Degradation of Vicine

| Microorganism | Effect on Vicine/Convicine | References |

| Lactobacillus plantarum | Reduces vicine/convicine; can cause complete reduction. | nih.govoup.comcabidigitallibrary.org |

| Fusarium graminearum | Eliminates glycosides from substrate. | nih.govoup.com |

| Aspergillus oryzae | Complete degradation of glycosides (with induced enzyme). | nih.govoup.com |

| Streptococcus faeciens | Converts vicine (about 95%) and convicine (completely). | nih.gov |

| Lactic Acid Bacteria | Hydrolyze and degrade vicine and aglycones during fermentation. | helsinki.firesearchgate.netnih.gov |

Role of Intestinal Microflora in Hydrolysis

The hydrolysis of vicine to divicine is significantly influenced by the intestinal microflora wikipedia.orgmedchemexpress.comnih.gov. When vicine is consumed, bacteria in the gastrointestinal tract, particularly in the caecum and large intestine, are highly effective in hydrolyzing the glycosidic bond nih.gov. This process releases the aglycone divicine, which is then absorbed into the bloodstream through the intestinal epithelium wikipedia.org.

Studies in rats have demonstrated the significant role of intestinal microflora in this hydrolysis. Treatment with a broad-spectrum antibiotic like neomycin sulfate (B86663) substantially reduced the in vitro and in vivo hydrolysis of vicine by intestinal digesta nih.gov. This resulted in a greater amount of vicine being excreted in the urine and feces of neomycin-treated rats compared to control groups, indicating reduced hydrolysis in the lower gastrointestinal tract nih.gov. The reduced hydrolysis was also associated with a decrease in the toxicity of the glycosides nih.gov.

While the intestinal microflora plays a major role, some sources also suggest that hydrolysis can occur in the liver or even in the small intestine via β-glucosidase enzymes helsinki.firesearchgate.net. However, animal experiments point towards the large intestine and caecum as the primary sites of this hydrolysis helsinki.fi.

Broader Microbial Degradation Pathways

Beyond the hydrolysis by intestinal microflora, other microbial degradation pathways for vicine and its aglycone, divicine, have been explored, particularly in the context of reducing their levels in fava bean products through fermentation researchgate.netnih.gov.

Selected lactic acid bacteria (LAB) strains have shown the ability to hydrolyze vicine during faba bean fermentation helsinki.firesearchgate.net. The efficiency of this hydrolysis can depend on the specific bacterial strain and fermentation conditions, such as temperature helsinki.fi. For instance, fermentation of faba bean sourdoughs with certain LAB strains at 25 °C for 24 hours resulted in significant reductions in vicine content helsinki.fi.

Furthermore, studies have investigated the use of specific microbial enzymes, such as β-glucosidase from fungi like Aspergillus oryzae and Fusarium graminearum, and from lactic acid bacteria, for the degradation of vicine in faba bean suspensions and flour researchgate.netnih.gov. Incubation with concentrated culture filtrate of Aspergillus oryzae induced for extracellular β-glucosidase production has been shown to result in the complete degradation of vicine nih.gov.

While the initial hydrolysis of vicine yields divicine, the fate of divicine itself in broader microbial degradation pathways is also relevant. Some studies suggest that the aglycones, including divicine, can disappear during fermentation processes, indicating further degradation or transformation by microorganisms helsinki.firesearchgate.net. The complete degradation of pyrimidine glycosides in fermented faba bean flour has been observed after extended incubation periods, with the aglycone derivatives no longer detectable researchgate.net.

Table 1 summarizes some findings on the microbial hydrolysis of vicine.

| Microorganism/Source | Location/Matrix | Effect on Vicine Hydrolysis | Reference |

| Intestinal Microflora (Rat) | Caecum and Large Intestine | Highly effective hydrolysis | nih.gov |

| Intestinal Microflora (Rat) | Caecum and Large Intestine | Reduced hydrolysis with neomycin treatment | nih.gov |

| Selected Lactic Acid Bacteria | Faba bean sourdoughs | Hydrolyze vicine | helsinki.firesearchgate.net |

| Aspergillus oryzae | Faba bean suspension/flour | Complete degradation | nih.gov |

| Fusarium graminearum | Faba bean suspension/flour | Effective degradation | nih.gov |

| Lactobacillus plantarum | Faba bean suspensions | Reduces vicine concentrations | nih.gov |

| Streptococcus faeciens | Field bean meal | Converts vicine (approx. 95%) | nih.gov |

These findings highlight the significant role of microbial activity, particularly intestinal microflora and specific bacterial and fungal strains, in the breakdown of vicine through hydrolysis and potentially further degradation pathways.

Advanced Analytical Methodologies for Vicine Research

Chromatographic Separation and Detection Techniques

Chromatography plays a vital role in isolating vicine from other compounds present in samples before detection and quantification. Different chromatographic modes are utilized depending on the properties of vicine and the sample matrix.

Reversed-Phase High-Performance Liquid Chromatography coupled with Ultraviolet detection (RP-HPLC-UV) has been an established method for the analysis of vicine and convicine (B104258) mdpi.comhelsinki.ficabidigitallibrary.orgcabidigitallibrary.orgacademicjournals.orgresearchgate.net. This technique separates analytes based on their hydrophobic interactions with a stationary phase. Given that vicine is a relatively polar compound, RP-HPLC typically employs a C18 column with an aqueous mobile phase, often acidified to improve peak shape and separation cabidigitallibrary.orgacademicjournals.org. UV detection is commonly performed at wavelengths around 273-274 nm, where vicine exhibits significant absorption cabidigitallibrary.orgacademicjournals.orgresearchgate.netacademicjournals.orgresearchgate.net.

RP-HPLC-UV methods have been used for the simultaneous analysis of vicine, convicine, and their aglycones, divicine and isouramil helsinki.fi. An optimized RP-HPLC method utilizing a C18 column and 0.1% formic acid in water as the mobile phase with UV detection at 273 nm has been reported for the analysis of vicine and convicine in faba beans cabidigitallibrary.org. This method involved extraction with 7% perchloric acid and used uridine (B1682114) as an internal standard cabidigitallibrary.org. The response factors relative to uridine were determined, facilitating quantification cabidigitallibrary.org. While RP-HPLC-UV is a robust method, its sensitivity may be limited for quantifying very low levels of vicine, particularly in the context of developing low-vicine faba bean genotypes researchgate.netreading.ac.ukmdpi.com.

Due to the hydrophilic nature of vicine and convicine, Hydrophilic Interaction Liquid Chromatography (HILIC) is a well-suited alternative separation technique mdpi.comreading.ac.ukresearchgate.netnih.gov. HILIC separates polar compounds based on their differential partitioning between a hydrophilic stationary phase and an organic-rich mobile phase. This method offers improved retention and separation for highly polar analytes that may elute in the void volume in RP-HPLC.

HILIC-UV methods have been developed and validated for the quantification of vicine and convicine in faba bean seeds and products researchgate.netnih.govsciforum.net. A HILIC-UV method was found to be suitable for a wide range of vicine and convicine concentrations, covering over three orders of magnitude observed in different faba bean genotypes researchgate.netnih.gov. This approach has been particularly useful for quantifying convicine levels in low-vicine genotypes, which were often reported as undetectable by less sensitive methods reading.ac.ukresearchgate.net.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for vicine analysis compared to UV detection alone mdpi.comresearchgate.netreading.ac.ukmdpi.comresearchgate.netnih.govresearchgate.netnih.gov. LC-MS/MS allows for the detection and quantification of vicine based on its specific mass-to-charge ratio and characteristic fragmentation patterns. Selective Reaction Monitoring (SRM) is a highly specific MS/MS mode commonly used for targeted analysis, providing excellent sensitivity and reduced matrix interference.

LC-MS/MS methods, often employing SRM, are considered the most current and sensitive approaches for vicine analysis mdpi.com. These methods enable the accurate quantification of vicine even at very low concentrations, which is essential for breeding programs aiming to reduce vicine levels in faba beans reading.ac.ukmdpi.comresearchgate.net. For vicine, a common transition monitored in positive mode SRM is from the precursor ion at m/z 303 to a fragment ion at m/z 141, corresponding to the divicine moiety mdpi.com. LC-MS methods have been developed as rapid, high-throughput techniques, optimizing extraction protocols and improving precision and accuracy compared to earlier methods researchgate.netmdpi.com. Flow injection analysis (FIA) coupled with tandem mass spectrometry (FIA-SRM) has also been developed for rapid, high-throughput screening of vicine and convicine, allowing for analysis times as short as 60 seconds per sample mdpi.comreading.ac.uknih.gov. While highly sensitive, SRM is a targeted approach and may not identify unknown vicine derivatives mdpi.com.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Spectrophotometric Assays and High-Throughput Screening

Spectrophotometric methods, particularly those based on UV absorption, have historically been used for vicine analysis and remain relevant for high-throughput screening due to their simplicity and cost-effectiveness.

Vicine exhibits a characteristic UV absorption spectrum, with a prominent peak around 274 nm academicjournals.orgresearchgate.net. This property has been exploited for its detection and quantification using UV spectrophotometry. Early methods for vicine analysis were based on spectrophotometry mdpi.comresearchgate.net.

UV absorption-based methods, often coupled with simple extraction procedures, can be used for the rapid screening of vicine levels in large numbers of samples, such as in faba bean breeding programs academicjournals.orgresearchgate.net. For example, a method utilizing UV absorption at 274 nm following extraction with 2% trichloroacetic acid (TCA) has been re-evaluated and found to be reliable for high-throughput screening of vicine and convicine in immature and mature faba bean seeds academicjournals.orgresearchgate.net. This method allows for quick screening without the need for chromatographic separation academicjournals.org.

Various analytical methods for vicine quantification have been compared in terms of their efficiency, reliability, sensitivity, and throughput academicjournals.orgreading.ac.ukmdpi.comresearchgate.netresearchgate.netbiorxiv.org. Initial methods based on spectrophotometry and HPLC-UV were suitable for higher concentrations but often lacked the sensitivity and selectivity required for analyzing low-vicine genotypes or complex matrices researchgate.netreading.ac.ukmdpi.com.

Comparisons have shown that LC-MS/MS, particularly with SRM, offers significantly improved sensitivity and selectivity compared to UV detection, enabling the accurate quantification of lower vicine levels reading.ac.ukmdpi.comresearchgate.net. HILIC-based methods are advantageous for separating and quantifying vicine due to its polarity reading.ac.ukresearchgate.netnih.gov. While LC-MS/MS provides high sensitivity and can be adapted for high-throughput screening using techniques like FIA-SRM, the initial cost of instrumentation is substantial reading.ac.uknih.gov.

UV absorption-based methods, while less sensitive than MS-based methods, are simpler, less expensive, and suitable for large-scale screening when high sensitivity is not paramount academicjournals.orgresearchgate.netreading.ac.ukresearchgate.net. The choice of analytical method depends on the specific research objective, the required sensitivity, the sample matrix, available resources, and the desired throughput. For instance, while LC-UV is suitable for high concentrations, LC-MS/MS is necessary for accurately quantifying low-vicine genotypes researchgate.netreading.ac.ukmdpi.com.

Data from comparative studies can provide insights into the performance characteristics of different methods. For example, studies have reported on the linearity, limit of detection (LOD), and limit of quantification (LOQ) for various HPLC-UV and HILIC-SRM methods applied to vicine analysis mdpi.comresearchgate.netresearchgate.net.

Here is a table summarizing some reported performance characteristics of different methods for vicine analysis:

| Method | Detection | Separation | Sensitivity (LOD/LOQ examples) | Throughput | Cost | Notes | Source(s) |

| RP-HPLC-UV | UV (e.g., 273-274 nm) | Reversed-Phase C18 | Suitable for higher conc. | Moderate | Moderate | Established method, less sensitive for low levels | mdpi.comhelsinki.ficabidigitallibrary.orgresearchgate.netmdpi.com |

| HILIC-UV | UV | HILIC | Suitable for a wide range | Moderate | Moderate | Good for polar compounds | researchgate.netnih.govsciforum.net |

| LC-MS/MS (SRM) | Mass Spectrometry | LC (RP or HILIC) | Improved sensitivity/selectivity | Moderate to High | High | Preferred for low levels, targeted analysis | mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov |

| FIA-SRM | Mass Spectrometry | Flow Injection | High sensitivity | Very High | High (initial) | Very rapid screening | mdpi.comreading.ac.uknih.gov |

| UV Spectrophotometry | UV (e.g., 274 nm) | None | Lower sensitivity | Very High | Low | Suitable for high-throughput screening | academicjournals.orgresearchgate.netresearchgate.net |

Note: LOD/LOQ values are highly dependent on the specific protocol and matrix.

Research findings often include detailed data on method validation parameters such as linearity, accuracy, precision, LOD, and LOQ. For instance, one study reported a vicine LOD value of 0.005 mg/kg and an LOQ value of 0.01 mg/kg using an optimized spectrophotometric method researchgate.net. Another study comparing HILIC-UV and HILIC-SRM noted that while HILIC-UV was suitable over three orders of magnitude, HILIC-SRM had improved sensitivity and selectivity for quantifying low vicine levels researchgate.netnih.gov.

The continuous development and refinement of these analytical methodologies are crucial for advancing research on vicine, particularly in the context of developing faba bean varieties with reduced levels of this compound.

UV Absorption-Based Detection Methods

Sample Preparation and Quantification Protocols

Effective sample preparation is a critical initial step in vicine analysis to ensure accurate and reliable quantification. This typically involves extracting vicine from the plant matrix, such as faba bean seeds.

Various solvents and techniques have been investigated to optimize the extraction of vicine from faba bean samples. Studies have compared the efficiency of different extraction solvents, including water, water with formic acid, acetone:water mixtures, and methanol (B129727):water mixtures. mdpi.comresearchgate.net Research by Purves et al. indicated that extraction with an organic solvent provided consistent results and mitigated the risk of continued biological activity that could occur in water extracts. mdpi.comresearchgate.net A 70:30 acetone:water mixture was found to be optimal in one study, also being suitable for polyphenol extractions. mdpi.com Another study adopted 80% methanol as the extraction solvent, as it is commonly used for other metabolite extractions. mdpi.com

Extraction protocols often involve multiple steps to maximize the recovery of vicine. A two-step extraction method has been developed for use with both UV and tandem mass spectrometry detection. researchgate.net The incubation period during extraction can also be optimized; a spectrophotometric protocol was optimized for an incubation period at 80 °C in a water bath for complete vicine extraction. researchgate.net

Novel extraction techniques, such as high-pressure CO2-assisted extraction, have also been explored. scispace.comresearchgate.net This method investigates the effect of temperature, CO2 pressure, and time on extraction efficiency. scispace.comresearchgate.net One study using this technique reported achieving 81% extraction of total vicine under optimal conditions of 40.7 °C, 8.1 bar CO2 pressure, and 5.1 minutes of extraction time. scispace.comresearchgate.net

Quantification of vicine is typically performed using chromatographic methods coupled with detectors. HPLC-UV has been used, although its sensitivity is limited at lower concentrations. mdpi.commdpi.com LC-MS and LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), offer higher sensitivity and selectivity. mdpi.commdpi.comresearchgate.net For vicine quantification using MRM, transitions such as 303 to 141 have been reported. mdpi.comresearchgate.net HILIC coupled with UV or SRM detection has also proven effective, especially for the polar vicine molecule. researchgate.netnih.gov

Method validation is essential to ensure the reliability and accuracy of analytical results. Key parameters evaluated during method validation for vicine analysis include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and reproducibility. researchgate.netwjarr.comchromatographyonline.com

Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. chromatographyonline.comdemarcheiso17025.com Calibration curves are generated using a series of known concentration standards to determine linearity. akjournals.comresearchgate.net Good linearity, with high correlation coefficients (e.g., r² = 0.9990), indicates a reliable linear range for quantification. akjournals.com

The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. chromatographyonline.comdemarcheiso17025.com These limits are crucial for determining the sensitivity of the method. Various approaches can be used to determine LOD and LOQ, including methods based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or calculations based on the standard deviation of the response and the slope of the calibration curve. chromatographyonline.comeuropa.eu Validating method performance at the estimated LOD and LOQ is important. chromatographyonline.comeuropa.eu

Accuracy refers to the closeness of the measured value to the true value. wjarr.com It is often assessed by analyzing spiked samples with known concentrations of vicine and calculating the recovery. mdpi.comresearchgate.net Precision describes the agreement between independent test results obtained under specified conditions. wjarr.comchromatographyonline.com Repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations) are typically evaluated. wjarr.comchromatographyonline.com Precision is often expressed as the relative standard deviation (%RSD). chromatographyonline.comeuropa.eu Reproducibility refers to the precision between laboratories. wjarr.com

Studies validating vicine analytical methods have reported on these parameters. For instance, an HPTLC method for vicine determination in herbal extracts showed excellent recovery (98.01–99.33%), supporting its accuracy. akjournals.com A validated LC-MS method for vicine and convicine analysis in faba beans assessed linearity, LOD, LOQ, accuracy, precision, and matrix effects. mdpi.comresearchgate.netlatrobe.edu.au This method demonstrated improved precision and accuracy compared to previous methods. mdpi.comresearchgate.netlatrobe.edu.au

Data from method validation studies can be presented in tables to summarize the performance characteristics. For example, tables might show the linear range, LOD, LOQ, and recovery percentages obtained for vicine using a specific analytical method. mdpi.comresearchgate.net

| Parameter | Value/Range | Method Example (Source) |

| Linear Range | 200–1400 ng spot⁻¹ | HPTLC (Herbal Extract) akjournals.com |

| Linearity (r²) | 0.9990 | HPTLC (Herbal Extract) akjournals.com |

| Recovery | 98.01–99.33% | HPTLC (Herbal Extract) akjournals.com |

| LOD | Reported in method validation | LC-MS (Faba Bean) mdpi.comresearchgate.net |

| LOQ | Reported in method validation | LC-MS (Faba Bean) mdpi.comresearchgate.net |

| Accuracy | Assessed via spiked samples | LC-MS (Faba Bean) mdpi.comresearchgate.net |

| Precision | Assessed via replicates (%RSD) | LC-MS (Faba Bean), HPTLC akjournals.commdpi.comresearchgate.net |

Matrix effects, which are the influence of other components in the sample on the analyte signal, are also an important consideration in method validation, particularly for complex matrices like food samples. mdpi.com Studies have investigated matrix effects to ensure the reliability of quantification in different sample types. mdpi.com

Molecular and Cellular Mechanisms of Vicine S Biological Activity

Aglycone-Induced Cellular Oxidative Stress

Upon enzymatic hydrolysis of vicine, the resulting aglycone, divicine (2,6-diamino-4,5-dihydroxypyrimidine), is a highly reactive compound with strong oxidizing capacity. cabidigitallibrary.orgwikipedia.orgnih.govgrantome.com This oxidizing potential drives a series of reactions within the cell that lead to the generation of reactive oxygen species (ROS). techscience.comwikipedia.orgnih.gov

Generation of Semiquinone Free Radicals

Divicine undergoes auto-oxidation within cells. techscience.com This process involves the formation of a semiquinoid free radical intermediate, often referred to as O-divicine. techscience.com The generation of semiquinone radicals from hydroquinones and quinones is a well-documented process involving electron transfer. nih.gov In the case of divicine, this involves a perpetuating cycle between its hydroquinonic and quinonic species. techscience.com Electron spin resonance (ESR) spectroscopy has been used to demonstrate the formation of a semiquinoid radical during the autoxidation of divicine. nih.govhelsinki.fi

Production of Superoxide (B77818) Anion and Hydrogen Peroxide

The redox cycling of divicine and its semiquinone radical intermediate leads to the reduction of molecular oxygen. techscience.com This process results in the continuous production of superoxide anion (O₂•⁻). techscience.comnih.govnih.gov Superoxide can then undergo further reactions, including dismutation catalyzed by superoxide dismutase, to produce hydrogen peroxide (H₂O₂). techscience.comnih.govwikipedia.orgoroboros.at Both superoxide anion and hydrogen peroxide are key reactive oxygen species that contribute to cellular oxidative stress. nih.govwikipedia.org The autoxidation of divicine in aerobic solutions has been shown to generate hydrogen peroxide. oup.com

Perturbation of Cellular Redox Homeostasis

The generation of ROS by divicine significantly perturbs the delicate balance of cellular redox homeostasis. techscience.comnih.govmdpi.com This disruption is primarily mediated through the depletion of key reducing equivalents within the cell. techscience.comnih.gov

Depletion of Reduced Glutathione (B108866) (GSH)

Reduced glutathione (GSH) is a critical non-enzymatic antioxidant that plays a major role in maintaining cellular redox balance and detoxifying ROS. nih.govmdpi.commdpi.com Divicine interacts with GSH, leading to its rapid oxidation. techscience.comoup.com This interaction can occur directly or indirectly through the ROS generated. techscience.comoup.com Experimentally, the oxidation of divicine within cells has been shown to cause significant depletion of GSH, with reports indicating up to 90% depletion. techscience.comoup.com The depletion of GSH impairs the cell's ability to counteract oxidative damage. techscience.com

The interaction of divicine with GSH can promote redox cycling of divicine, with concomitant GSH oxidation and H₂O₂ production. nih.gov While GSH alone can facilitate this, the combination of GSH and superoxide dismutase can inhibit the redox cycling of divicine, suggesting a protective mechanism. nih.gov

Interaction with Pyridine (B92270) Nucleotides

Pyridine nucleotides, particularly NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate) and NADH (reduced nicotinamide adenine dinucleotide), are essential for maintaining the reducing environment of the cell and are crucial cofactors for many antioxidant enzymes, including glutathione reductase, which regenerates GSH from its oxidized form (GSSG). techscience.comnih.govembopress.org The redox cycling of divicine consumes NADPH or NADH as it is reduced back to its hydroquinonic form from the semiquinone radical or quinone. techscience.com This continuous consumption depletes the cellular reducing power provided by these pyridine nucleotides. techscience.com Depletion of NADPH impairs the cell's ability to regenerate GSH, further exacerbating oxidative stress. techscience.comnih.govembopress.org Studies have examined the interaction of divicine with pyridine nucleotides. techscience.comscite.ai

Cellular Responses and Signaling Pathways

The oxidative stress and disruption of redox homeostasis induced by divicine trigger various cellular responses and can activate specific signaling pathways. wikipedia.orgkhanacademy.orgthermofisher.com While the precise signaling cascades activated by vicine/divicine are still under investigation, the general cellular response to oxidative stress involves mechanisms aimed at restoring redox balance, repairing damage, or initiating programmed cell death if the damage is too severe. mdpi.comkhanacademy.org

Cellular responses to signaling can occur at both the molecular and macroscopic levels, including changes in gene expression and enzyme activity. khanacademy.org Oxidative stress is known to influence various signaling pathways, such as MAPK pathways, which can regulate processes like cell proliferation, survival, differentiation, and death. thermofisher.comnih.gov The depletion of GSH and the increase in ROS can act as signals that modulate the activity of redox-sensitive proteins involved in signal transduction. mdpi.com Research suggests that oxidative modification of cellular components, including hemoglobin and membrane proteins in red blood cells, may be key events in the mechanism underlying divicine toxicity. oup.com Cellular responses to divicine-induced oxidative stress can include alterations in membrane skeletal proteins and changes in cell morphology. oup.com

Interactive Data Table: Key Molecular Interactions of Divicine

| Interaction Partner | Effect of Divicine | Consequence | Supporting Evidence |

| Molecular Oxygen (O₂) | Reduced to superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂) via redox cycling. | Generation of reactive oxygen species (ROS). | techscience.comnih.govnih.gov |

| Reduced Glutathione (GSH) | Oxidized, leading to depletion of intracellular GSH levels. | Impaired antioxidant defense, increased susceptibility to oxidative damage. | techscience.comnih.govoup.com |

| NADPH/NADH | Consumed during the reduction of oxidized divicine species. | Depletion of cellular reducing power, hindering GSH regeneration and other NADPH-dependent processes. | techscience.comnih.govembopress.org |

| Cellular Macromolecules | Potential for oxidative modification (e.g., proteins, lipids). | Cellular damage, altered protein function, membrane damage. | oup.com |

Impact on Cell Viability and Lipid Peroxidation

Studies have shown that divicine can cause a concentration- and time-dependent decrease in cell viability in various cell types, such as human umbilical vein endothelial cells (HUVECs). techscience.com For instance, incubation of HUVECs with divicine at concentrations ranging from 28.1 to 85.1 μM resulted in decreased cell viability, with IC50 values varying with exposure time. techscience.com

Divicine's oxidative nature leads to the generation of reactive oxygen species (ROS) and the subsequent increase in lipid peroxides. techscience.comekb.eg Malondialdehyde (MDA), a marker of lipid peroxidation, has been shown to increase in divicine-treated cells. techscience.comekb.egekb.eg This oxidative damage to cellular proteins and lipids can ultimately lead to cell injury and death. nih.govencyclopedia.pubmdpi.com

While divicine treatment can lead to a loss of cell viability, the observed decrease in viability is not always solely attributable to apoptosis, suggesting the involvement of other cell death mechanisms. techscience.com

Here is a summary of research findings on divicine's impact on cell viability and lipid peroxidation:

| Cell Type | Divicine Concentration | Exposure Time | Effect on Cell Viability | Effect on Lipid Peroxidation (MDA) | Source |

| HUVECs | 18.5 μM | Various | No significant decrease | Not specified | techscience.com |

| HUVECs | 28.1–85.1 μM | 12-48 hours | Concentration and time-dependent decrease | Increased | techscience.com |

| Rabbit Erythrocytes | Not specified | Various | Not specified | Elevated serum MDA levels | ekb.eg |

| Human Myoblasts | 1 mM | 24 hours | Not specified | Increase in 4-HNE adducts | nih.gov |

Involvement of Labile Iron Pool and Ferroptosis Mechanisms

The mechanism by which divicine induces cell death involves its interaction with the cellular iron pool. Divicine can induce the release of free iron, particularly from the labile iron pool (LIP). nih.govekb.egnih.govresearchgate.net The LIP consists of transient, weakly chelated iron ions that are redox-active. nih.govresearchgate.netmdpi.comnih.gov

An increase in the LIP is a critical factor in the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. ekb.egnih.govresearchgate.netmdpi.comnih.gov Excess ferrous iron (Fe²⁺) in the LIP can catalyze the Fenton reaction, leading to the production of highly reactive hydroxyl radicals and other ROS. ekb.egnih.govnih.gov These ROS then drive the peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes, resulting in lipid hydroperoxides and ultimately ferroptotic cell death. ekb.egmdpi.comnih.govmdpi.com

Research supports the involvement of ferroptosis in divicine-induced cell injury. For instance, in HUVECs treated with divicine, an increase in the labile iron pool was detected alongside decreased cell viability and increased MDA levels. techscience.com Furthermore, treatment with desferrioxamine (DFO), an iron chelator, significantly reduced iron overload, cell death, ROS, and MDA levels in divicine-treated HUVECs, indicating that iron-dependent mechanisms, including ferroptosis, play a role in divicine toxicity. techscience.comnih.govekb.egmdpi.com

The depletion of GSH, a hallmark of oxidative stress induced by divicine, also contributes to the susceptibility of cells to lipid peroxidation and ferroptosis. cornell.educabidigitallibrary.orgmdpi.comnih.gov GSH is a crucial cofactor for glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid hydroperoxides. nih.govmdpi.com In G6PD deficient individuals, the impaired regeneration of GSH leaves cells, particularly red blood cells, vulnerable to the oxidative effects of divicine and the subsequent induction of ferroptosis. cornell.educabidigitallibrary.orgencyclopedia.pubnih.govnih.gov

Ecological and Co Evolutionary Aspects of Vicine in Plant Systems

Vicine as a Plant Defense Metabolite

Vicine and its related compound convicine (B104258) are involved in the defense mechanisms of Vicia faba against pathogens and herbivores. cymitquimica.comresearchgate.net The fungicidal and insecticidal properties attributed to vicine contribute to the plant's ability to withstand biotic challenges. researchgate.netnih.gov

Antifungal Activity and Biotic Stress Response

Vicine exhibits antifungal activity, contributing to the faba bean's defense against fungal pathogens. mdpi.comnih.govresearchgate.netforageresearch.in Studies have demonstrated the inhibitory effects of vicine, and its hydrolysis product divicine, on the in vitro growth rates of various fungal species, including Ascochyta fabae, Botrytis cinerea, and Pyrenophora graminea. researchgate.netforageresearch.in At concentrations as low as 25 µg/ml, vicine has shown significant fungistatic effects against fungi like Fusarium culmorum and Alternaria alternata. researchgate.net Higher concentrations can exhibit fungitoxic effects. researchgate.net

Interactions with Other Organisms (e.g., pathogens)

Vicine and convicine are involved in the faba bean's interactions with various organisms, including fungal pathogens and insect herbivores. Their fungicidal properties directly impact fungal growth. mdpi.comnih.govresearchgate.netforageresearch.in While studies have shown that low vicine and convicine faba bean lines might be more susceptible to fungal pathogens, field trials have not always substantiated an increased susceptibility of low (con)vicine genotypes to soil-borne fungi. openagrar.de

In the context of insect herbivores, vicine can have detrimental effects upon ingestion. For example, the hydrolysis of vicine to the toxic aglycone divicine has been observed in the gut of bruchid beetles, leading to increased larval mortality. helsinki.fielifesciences.orgmpg.de This highlights how plant defense glycosides can be activated by herbivore enzymes, influencing the interaction between the plant and the herbivore. elifesciences.orgmpg.de

Evolutionary Trajectories of Vicine Production

The presence and accumulation of vicine in Vicia faba are outcomes of evolutionary processes, driven by both genetic factors and co-evolutionary relationships with other organisms.

Genetic Basis of Vicine Accumulation and its Evolutionary Significance

The accumulation of vicine and convicine in faba beans is influenced by genetic factors. openagrar.dearccjournals.com Research has identified a major quantitative trait locus (QTL) on chromosome 1 of the faba bean genome that significantly impacts vicine and convicine content. biorxiv.orgnih.gov Recently, the VC1 gene was discovered within this region, encoding a bi-functional riboflavin (B1680620) protein that catalyzes a key step in the vicine and convicine biosynthetic pathway. biorxiv.orgnih.govresearchgate.net This discovery revealed an unexpected purine (B94841) (GTP) rather than pyrimidine (B1678525) biosynthetic origin for these compounds. nih.govresearchgate.net

Studies have shown that cultivars with low vicine and convicine levels often carry an inactivating insertion in the coding sequence of VC1. nih.gov However, even low vicine cultivars may retain baseline levels, suggesting the involvement of other genes or complex regulatory mechanisms. biorxiv.org The genetic basis of vicine accumulation has been a target for plant breeders aiming to develop low vicine cultivars, which has been ongoing for several decades. mdpi.comarccjournals.compressbooks.pubresearchgate.net The identification and cloning of the VC1 gene represent a significant step towards achieving near-zero vicine faba beans. pressbooks.pub

The evolutionary significance of vicine production lies in its role as a defense mechanism, providing a selective advantage to plants producing these compounds in environments with significant pathogen or herbivore pressure. The genetic variations influencing vicine levels and the identification of key biosynthetic genes like VC1 reflect the evolutionary trajectory of Vicia faba in adapting to its ecological niche.

Co-evolutionary Relationships between Vicia faba and Associated Organisms

The production of vicine in Vicia faba is part of a complex web of co-evolutionary relationships with associated organisms, including pathogens, herbivores, and even humans. The plant's defense mechanisms, mediated by compounds like vicine, exert selective pressure on pathogens and herbivores, potentially driving the evolution of counter-adaptations in these organisms. For instance, the ability of some insect herbivores to hydrolyze vicine into its toxic aglycone can be seen as an evolutionary response to the plant's chemical defense. elifesciences.orgmpg.de

Conversely, the presence of vicine and convicine in faba beans has also influenced human populations, particularly those with a deficiency in glucose-6-phosphate dehydrogenase (G6PD), leading to the condition known as favism. mdpi.comcymitquimica.comhelsinki.finih.govarccjournals.comnih.govpressbooks.pubresearchgate.netfrontiersin.org The prevalence of G6PD deficiency in certain geographic areas, particularly around the Mediterranean and Middle East, is thought to be linked to the historical cultivation and consumption of faba beans, and potentially offers some protection against malaria, creating a complex co-evolutionary triad (B1167595) involving humans, the faba bean, and the malaria parasite Plasmodium falciparum. openagrar.dedntb.gov.ua This human-mediated selection pressure has, in turn, driven breeding efforts to develop low vicine faba bean varieties. mdpi.comarccjournals.compressbooks.pubresearchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying vicine in plant tissues, and how do they differ in sensitivity?

- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard due to its precision in separating vicine from structurally similar compounds like convicine. Spectrophotometric methods, while cost-effective, lack specificity for distinguishing vicine in complex matrices .

- Key considerations : Include internal standards (e.g., isotopically labeled vicine) to account for matrix effects. Validate methods using spike-and-recovery experiments in target plant species.

Q. How do environmental factors influence vicine biosynthesis in Vicia faba (fava beans)?

- Experimental design : Conduct controlled greenhouse trials with variables such as soil nitrogen content, light exposure, and drought stress. Measure vicine levels at different growth stages using HPLC-MS and correlate with transcriptomic data (e.g., expression of β-glucosidase genes) .

- Data interpretation : Use multivariate analysis to isolate dominant factors. For example, nitrogen-rich soils may upregulate vicine synthesis as a defense mechanism against herbivores.

Q. What are the metabolic pathways involved in vicine breakdown in humans, and how do genetic polymorphisms affect toxicity?

- Approach : Combine in vitro enzymatic assays (e.g., human β-glucosidase activity) with genomic analysis of populations prone to favism (e.g., G6PD-deficient individuals). Use CRISPR-edited cell lines to model metabolic outcomes .

- Critical analysis : Cross-reference kinetic data with clinical case studies to identify threshold toxicity levels.

Advanced Research Questions

Q. How can researchers resolve contradictory data on vicine stability during food processing (e.g., thermal vs. enzymatic degradation)?

- Conflict analysis : Systematically review processing variables (pH, temperature, duration) across studies. For instance, vicine is heat-stable below 80°C but degrades at higher temperatures when combined with acidic soaking (Table 6) .

- Proposed solution : Replicate conflicting protocols in a standardized matrix (e.g., purified vicine in buffer vs. bean extracts) to isolate confounding factors.

Q. What experimental models are optimal for studying vicine’s in vivo hemolytic effects without human trials?